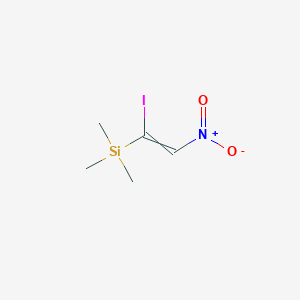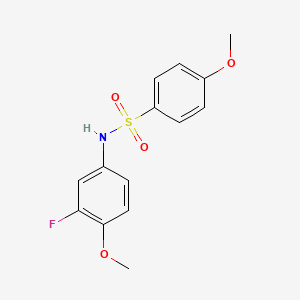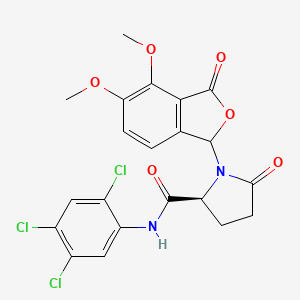
2-Butyl-5-(hex-1-YN-1-YL)tellurophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-5-(hex-1-YN-1-YL)tellurophene is a chemical compound that belongs to the class of tellurophenes, which are the tellurium analogues of thiophenes and selenophenes. Tellurophenes have gained interest due to their unique properties, such as narrow band gaps, low LUMO levels, high charge carrier mobilities, and redox capabilities . These properties make them valuable in various applications, including organic electronics and materials science.
Méthodes De Préparation
The synthesis of 2-Butyl-5-(hex-1-YN-1-YL)tellurophene can be achieved through several methods. One common approach involves the sequential electrophilic telluration of C(sp2)–Zn and C(sp2)–H bonds with tellurium(IV) chlorides . This method allows for the construction of functionalized tellurophenes. Another method involves the cyclization of 1,3-diyne with sodium telluride
Analyse Des Réactions Chimiques
2-Butyl-5-(hex-1-YN-1-YL)tellurophene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tellurium tetrachloride, sodium telluride, and transition metal catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield telluroxides, while substitution reactions can introduce different functional groups onto the tellurophene ring .
Applications De Recherche Scientifique
2-Butyl-5-(hex-1-YN-1-YL)tellurophene has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex tellurophene derivatives . In materials science, its unique electronic properties make it valuable for the development of organic electronic devices, such as organic field-effect transistors and photovoltaic cells . In biology and medicine, tellurophenes are being explored for their potential use in drug delivery systems and as therapeutic agents due to their redox properties .
Mécanisme D'action
The mechanism of action of 2-Butyl-5-(hex-1-YN-1-YL)tellurophene involves its interaction with molecular targets through its tellurium atom. The tellurium atom can participate in redox reactions, which can modulate the activity of various biological pathways . The specific molecular targets and pathways involved depend on the context of its application, such as its use in electronic devices or as a therapeutic agent .
Comparaison Avec Des Composés Similaires
2-Butyl-5-(hex-1-YN-1-YL)tellurophene can be compared with other similar compounds, such as thiophenes and selenophenes. While thiophenes and selenophenes also have applications in organic electronics, tellurophenes offer unique advantages due to their lower LUMO levels and higher charge carrier mobilities . Similar compounds include 2-Butyl-5-(hex-1-YN-1-YL)thiophene and 2-Butyl-5-(hex-1-YN-1-YL)selenophene . The presence of tellurium in tellurophenes provides distinct redox properties that are not observed in their sulfur and selenium analogues .
Propriétés
Numéro CAS |
920977-27-1 |
|---|---|
Formule moléculaire |
C14H20Te |
Poids moléculaire |
315.9 g/mol |
Nom IUPAC |
2-butyl-5-hex-1-ynyltellurophene |
InChI |
InChI=1S/C14H20Te/c1-3-5-7-8-10-14-12-11-13(15-14)9-6-4-2/h11-12H,3-7,9H2,1-2H3 |
Clé InChI |
BUBCSTLTPRIBSP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC1=CC=C([Te]1)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12631533.png)
![N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B12631539.png)
![1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one](/img/structure/B12631542.png)
![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(3-fluorophenyl)ethan-1-one](/img/structure/B12631543.png)


![N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B12631559.png)
![(5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid](/img/structure/B12631564.png)


![(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B12631579.png)
![tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane](/img/structure/B12631583.png)
